

Ivaltinostat Formic Acid: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat, also known as CG-200745, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] It belongs to the hydroxamic acid class of HDAC inhibitors, which chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. The formic acid salt of Ivaltinostat is a formulation developed to enhance the compound's solubility and stability for research and clinical applications. This guide provides a comprehensive overview of **Ivaltinostat formic** acid, including its mechanism of action, effects on key signaling pathways, experimental protocols, and a summary of its preclinical and clinical data.

Chemical Properties and Formulation

Ivaltinostat formic acid possesses improved physicochemical properties compared to the free base, facilitating its use in various experimental and clinical settings.

Formulation for In Vivo Studies:

For preclinical in vivo administration, **Ivaltinostat formic** acid can be formulated in various vehicles. A common formulation involves dissolving the compound in a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent such as PEG300, Tween-80, or corn oil, diluted in saline.[2] For intravenous administration in clinical trials, it is formulated for infusion.[3]



Mechanism of Action

Ivaltinostat exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins. By inhibiting HDACs, Ivaltinostat leads to the hyperacetylation of these proteins, which in turn alters gene expression and affects various cellular processes.[1]

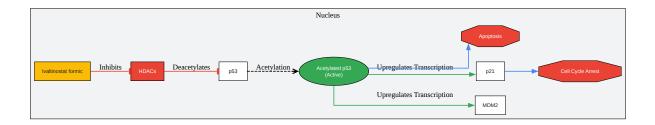
The primary mechanisms through which Ivaltinostat induces anti-tumor effects include:

- Induction of p53-Dependent Apoptosis: Ivaltinostat promotes the accumulation and acetylation of the p53 tumor suppressor protein. Acetylated p53 is activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1) and the E3 ubiquitin-protein ligase MDM2.[1][4] The activation of this pathway results in cell cycle arrest and apoptosis.
- Modulation of the Hippo Signaling Pathway: Ivaltinostat has been shown to induce anti-tumor
 effects through the regulation of microRNAs that target the Hippo signaling pathway.[5] This
 pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is
 implicated in cancer.
- Inhibition of Tubulin Deacetylation: In addition to histones, Ivaltinostat also inhibits the
 deacetylation of other proteins, such as tubulin.[1] The acetylation status of tubulin is known
 to affect microtubule stability and function, which can impact cell division and intracellular
 transport.

Signaling Pathways p53 Signaling Pathway

Ivaltinostat's role as an HDAC inhibitor directly impacts the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. By preventing the deacetylation of p53, Ivaltinostat enhances its stability and transcriptional activity.



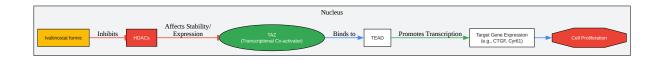


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Caption: Ivaltinostat-mediated inhibition of HDACs leads to p53 acetylation and activation.

Hippo Signaling Pathway

Ivaltinostat also influences the Hippo signaling pathway, which plays a crucial role in controlling cell proliferation and organ size. The downstream effector of this pathway, the transcriptional co-activator with PDZ-binding motif (TAZ), is implicated in oncogenesis.



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Caption: Ivaltinostat's inhibition of HDACs can modulate TAZ levels, affecting cell proliferation.

Quantitative Data



In Vitro Efficacy

Ivaltinostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (hours)	Reference
SNU-1196	Cholangiocarcino ma	0.63	72	[1]
SNU-1196/GR	Cholangiocarcino ma	0.93	72	[1]
SNU-308	Cholangiocarcino ma	1.80	72	[1]
LNCaP, DU145, PC3	Prostate Cancer	Not specified	48	[1]
Calu6	Lung Cancer	Not specified	48	[1]

Clinical Trial Data

A phase I/II clinical trial investigated Ivaltinostat in combination with gemcitabine and erlotinib for advanced pancreatic ductal adenocarcinoma (PDAC).

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	250 mg/m²	[5]
Objective Response Rate (ORR)	25.0%	[5]
Disease Control Rate (DCR)	93.8%	[5]
Median Overall Survival (OS)	8.6 months (95% CI: 5.3-11.2)	[5]
Median Progression-Free Survival (PFS)	5.3 months (95% CI: 3.7-5.8)	[5]



Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Ivaltinostat on cancer cell viability.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Ivaltinostat formic acid
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare a stock solution of Ivaltinostat formic acid in DMSO.
 Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.

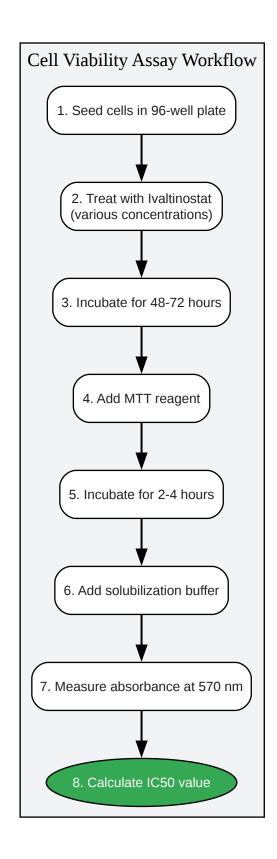






- Solubilization: Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.





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Caption: Workflow for determining cell viability after Ivaltinostat treatment using an MTT assay.



Western Blotting for Protein Expression and Acetylation

This protocol outlines the general steps for analyzing changes in protein expression (e.g., p53, p21, MDM2, TAZ) and acetylation (e.g., acetylated-p53) following Ivaltinostat treatment.

Materials:

- Cancer cell line of interest
- Ivaltinostat formic acid
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific for the proteins of interest and their acetylated forms)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with Ivaltinostat for the desired time. Lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

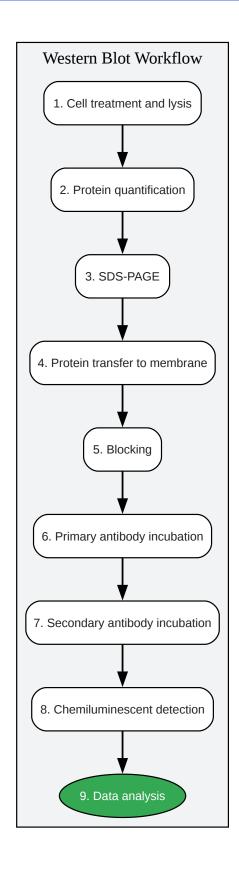
Foundational & Exploratory





- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).





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Caption: General workflow for analyzing protein expression and modification by Western blot.



Conclusion

Ivaltinostat formic acid is a promising pan-HDAC inhibitor with demonstrated anti-cancer activity in preclinical models and early-phase clinical trials. Its mechanism of action, involving the activation of the p53 pathway and modulation of the Hippo pathway, provides a strong rationale for its further development as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from Ivaltinostat treatment.

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